molecular formula C10H10N2O B15199165 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one

Cat. No.: B15199165
M. Wt: 174.20 g/mol
InChI Key: ZNCIRTDOBZGUMB-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzimidazole core, a privileged scaffold in pharmacology known for its wide range of biological activities. Benzimidazole derivatives are frequently investigated for their potential antimicrobial properties, including activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . The structure of this compound, which includes a propan-1-one chain at the 2-position, makes it a valuable intermediate or precursor for the synthesis of more complex molecules. Researchers utilize this and similar compounds to explore interactions with various biological targets, such as filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division, and pyruvate kinase enzymes, which are key to microbial metabolism . Its application extends to the development of potential anticancer agents, as the benzimidazole motif is a common feature in compounds screened for growth inhibition against human cancer cell lines . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)propan-1-one

InChI

InChI=1S/C10H10N2O/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12)

InChI Key

ZNCIRTDOBZGUMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Reactivity and Derivatization Chemistry of 1 1h Benzo D Imidazol 2 Yl Propan 1 One

Chemical Transformations of the Propan-1-one Carbonyl Moiety

The carbonyl group of the propan-1-one side chain is a primary site for a variety of chemical transformations, including condensation, reduction, and the formation of various intermediates.

One of the most well-documented reactions is the Claisen-Schmidt condensation, where the α-methylenic protons adjacent to the carbonyl group react with various aromatic and heteroaromatic aldehydes. chem-soc.sibiointerfaceresearch.com This base-catalyzed reaction proceeds through an enolate intermediate to form α,β-unsaturated ketones, commonly known as chalcones. These benzimidazolyl chalcones are highly versatile intermediates for the synthesis of numerous heterocyclic compounds. chem-soc.siresearchgate.net The reaction is typically carried out in the presence of a base such as aqueous potassium hydroxide (B78521) or sodium hydroxide in an alcohol solvent. biointerfaceresearch.comresearchgate.net

The carbonyl group can also undergo reduction to form the corresponding secondary alcohol, 1-(1H-benzo[d]imidazol-2-yl)propan-1-ol. While specific studies on this exact molecule are limited, the reduction of related 1-(3-oxopropyl)benzimidazoles has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol, yielding the corresponding 1-(3-hydroxypropyl)benzimidazoles in high yields. libretexts.org This common and mild reducing agent is highly effective for converting ketones to secondary alcohols. nih.gov

Furthermore, the active methylene (B1212753) group adjacent to the carbonyl can participate in Mannich reactions. This involves the aminoalkylation of the α-carbon, typically reacting with formaldehyde (B43269) and a primary or secondary amine to introduce an aminoalkyl side chain. google.comresearchgate.net

Below is a table summarizing key transformations of the propan-1-one moiety based on studies of its close analogue, 2-acetylbenzimidazole (B97921).

Reaction Type Reagents and Conditions Product Type Reference(s)
Claisen-Schmidt CondensationAromatic/Heteroaromatic Aldehydes, aq. KOH or NaOH, Ethanol, Room Temp.Benzimidazolyl Chalcones chem-soc.sibiointerfaceresearch.comresearchgate.net
Reduction to AlcoholSodium Borohydride (NaBH₄), Methanol, Room Temp.Secondary Alcohol libretexts.orgnih.gov
Mannich ReactionFormaldehyde, Primary/Secondary Amineβ-Amino Ketone (Mannich Base) google.comresearchgate.net

Electrophilic and Nucleophilic Reactions of the Benzimidazole (B57391) Heterocycle

The benzimidazole ring itself is a reactive entity, susceptible to both electrophilic and nucleophilic attack. The nature of the two nitrogen atoms in the imidazole (B134444) ring dictates its reactivity. The N1 nitrogen is pyrrole-like and can be deprotonated to act as a nucleophile, while the N3 nitrogen is pyridine-like and is the site of protonation. uiowa.edu

Electrophilic Substitution: The fused benzene (B151609) ring of the benzimidazole system is π-excessive, making positions 4, 5, 6, and 7 susceptible to electrophilic aromatic substitution. uiowa.edu The presence of the electron-withdrawing 2-propanoyl group is expected to deactivate the ring towards electrophilic attack compared to unsubstituted benzimidazole. Reactions such as halogenation and nitration typically occur on this carbocyclic ring. For instance, electrophilic bromination of 5(6)-(formylamino)benzimidazole occurs regioselectively at the 4(7)-position. chem-soc.si Nitration of benzimidazole derivatives often requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. chemistryviews.org

Nucleophilic Substitution (N-Alkylation): The N-H proton of the imidazole ring is acidic and can be removed by a base, allowing for N-alkylation. The resulting anion can react with various electrophiles, such as alkyl halides. For example, 2-acetylbenzimidazole undergoes N-alkylation with reagents like dimethyl sulfate (B86663) (DMS), diethyl sulfate (DES), or benzyl (B1604629) chloride to yield the corresponding N-substituted derivatives. biointerfaceresearch.com This reaction is a common strategy for functionalizing the benzimidazole core.

Reaction Type Site of Reaction Typical Reagents Product Type Reference(s)
Electrophilic BrominationBenzene Ring (e.g., C4/C7)Br₂Bromo-benzimidazole derivative chem-soc.si
N-AlkylationImidazole Ring (N1)Alkyl Halide, Base (e.g., K₂CO₃)N-Alkyl-benzimidazole derivative biointerfaceresearch.com

Synthesis of Complex Heterocyclic Systems and Conjugates from 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one

The title compound serves as a valuable precursor for the synthesis of more elaborate heterocyclic structures, leveraging the reactivity of both the propanone side chain and the benzimidazole nucleus.

Intramolecular cyclization reactions involving the propanone side chain can lead to the formation of fused-ring systems. While specific examples starting from this compound are not extensively documented, related intramolecular aldol-type cyclizations of N-alkyl imidazoles bearing ketone electrophiles are known to produce fused-ring imidazoles. researchgate.netderpharmachemica.com Such transformations could potentially be used to construct novel polycyclic imidazole systems. Transition-metal-catalyzed intramolecular C-H cyclization of benzimidazoles with alkenes has also been developed as a route to polycyclic imidazoles. nih.gov

The benzimidazolyl chalcones derived from this compound are key intermediates for building multi-heterocyclic frameworks.

Pyrimidines and Thiazines: These chalcones can undergo cyclocondensation with urea (B33335), thiourea (B124793), or guanidine (B92328) to form pyrimidine (B1678525) rings. chem-soc.siresearchgate.netlibretexts.orgnih.gov For example, reaction with urea in the presence of a base yields pyrimidin-2-ol derivatives, while reaction with thiourea yields pyrimidine-2-thiol (B7767146) derivatives. chem-soc.si Similarly, cyclization with thiourea can also lead to the formation of 1,3-thiazine derivatives.

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often proceeds through a hydrazide intermediate. nih.govnih.gov The propanone could be transformed into a suitable precursor, such as a carboxylic acid or hydrazide, which can then be cyclized with various reagents to form the oxadiazole ring. For instance, condensation of a benzimidazole-containing hydrazide with carboxylic acids is a known route to N-substituted 1,3,4-oxadiazoles. nih.gov

Triazolo-thiadiazoles: The construction of triazolo-thiadiazole systems can be achieved from benzimidazole precursors. chemistryviews.org A common synthetic route involves the conversion of a benzimidazole derivative to a 4-amino-5-mercapto-1,2,4-triazole, which is then cyclized with carboxylic acids or their derivatives. chemistryviews.org Chalcones derived from 2-acetylbenzimidazole have been successfully used to synthesize benzimidazole-linked triazolo[3,4-b] researchgate.netnih.govnih.govthiadiazepines. chem-soc.si

Starting Material Reagents Resulting Heterocycle Reference(s)
Benzimidazolyl ChalconeUrea, BasePyrimidin-2-ol chem-soc.si
Benzimidazolyl ChalconeThiourea, BasePyrimidine-2-thiol chem-soc.si
Benzimidazolyl ChalconeThiourea1,3-Thiazine
Benzimidazolyl Chalcone4-Amino-5-mercapto-1,2,4-triazole derivativeTriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazepine chem-soc.si
Benzimidazole HydrazideCarboxylic Acid1,3,4-Oxadiazole nih.gov

The carbonyl group is readily converted into hydrazone and, subsequently, amine functionalities.

Hydrazones: Condensation of the propanone with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) under acidic catalysis yields the corresponding hydrazone derivatives. These hydrazones are stable compounds and can serve as intermediates for synthesizing other heterocycles like pyrazoles. nih.gov The reaction of 2-hydrazinobenzimidazole with various ketones and aldehydes to form hydrazones is well-established, highlighting the feasibility of this transformation.

Amines: The hydrazone or the ketone itself can be converted to an amine. Reductive amination, involving the reaction of the ketone with an amine in the presence of a reducing agent, would yield N-substituted amine derivatives. Alternatively, the reduction of a hydrazone intermediate would lead to the corresponding hydrazine or, with further cleavage, the primary amine.

Coordination Chemistry: Ligand Properties and Metal Complexation Dynamics

Benzimidazole and its derivatives are excellent ligands in coordination chemistry due to the presence of the pyridine-type N3 nitrogen atom, which acts as a Lewis base. In this compound, both the N3 atom of the imidazole ring and the oxygen atom of the carbonyl group can act as donor sites, allowing the molecule to function as a bidentate chelating ligand. derpharmachemica.com

This N,O-bidentate coordination can form stable chelate rings with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). derpharmachemica.com The formation of these metal complexes can significantly alter the electronic properties and steric profile of the parent molecule. Spectroscopic studies, including IR and NMR, as well as single-crystal X-ray diffraction, are used to characterize these complexes. derpharmachemica.com In the IR spectra of such complexes, a characteristic shift of the C=N and C=O stretching frequencies to lower wavenumbers is typically observed upon coordination to the metal center. derpharmachemica.com The resulting coordination compounds can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the complex. nih.gov

Applications of 1 1h Benzo D Imidazol 2 Yl Propan 1 One in Contemporary Chemical Research

Role as a Key Intermediate in Multi-Step Organic Synthesis

1-(1H-Benzo[d]imidazol-2-yl)propan-1-one is a valuable intermediate in the synthesis of more complex heterocyclic systems. The ketone functional group and the benzimidazole (B57391) core provide multiple reactive sites for elaboration and cyclization reactions. Research has demonstrated that analogous 2-acylbenzimidazoles can be transformed into a variety of fused heterocyclic structures.

For example, a structurally similar compound, 1-(1H-benzo[d]imidazol-2-yl)ethanone, serves as a precursor for diverse heterocyclic molecules. researchgate.net The initial step typically involves a condensation reaction between the ketone's α-carbon and various aldehydes, yielding α,β-unsaturated ketone intermediates (arylidine derivatives). These intermediates are then subjected to cyclization reactions with different reagents to form a range of fused heterocycles. This strategy highlights the utility of the 2-acylbenzimidazole core as a foundational element for building molecular complexity. researchgate.netyoutube.comyoutube.com

Table 1: Synthesis of Fused Heterocycles from a 2-Acylbenzimidazole Intermediate

Reagent Resulting Heterocyclic System
Chloroacetyl chloride Azetidinones
Thioglycolic acid 4-Thiazolidinones
Thiourea (B124793) Pyrimidinethiones
Urea (B33335) Pyrimidinones

Data sourced from a study on 1-(1H-benzo[d]imidazol-2-yl)ethanone, demonstrating the synthetic potential of the 2-acylbenzimidazole scaffold. researchgate.net

The benzimidazole ring itself can be constructed through various methods, often by condensing o-phenylenediamine (B120857) with carboxylic acids or their derivatives. connectjournals.com Once formed, the 2-propanone substituent on this compound offers a handle for further modifications, such as the synthesis of complex hydrazone derivatives, which have been investigated for their biological activities. nih.gov The multi-step synthesis of these elaborate molecules underscores the importance of the initial benzimidazole ketone as a key building block. nih.gov

Catalytic Applications in Facilitating Organic Transformations

While research on the catalytic use of this compound itself is specific, derivatives such as (S)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine are classified as chiral nitrogen ligands. lab-chemicals.com These ligands are instrumental in forming metal complexes that catalyze organic transformations with high enantioselectivity. The benzimidazole core provides a stable and predictable coordination geometry, while modifications to the side chain, such as the reduction of the ketone to an alcohol or its conversion to an amine, allow for the fine-tuning of the catalyst's steric and electronic properties.

The synthesis of benzimidazole derivatives often employs catalysts, highlighting the interaction between this heterocyclic system and catalytic processes. For instance, nano-ZnO particles, Ru(II) complexes, and l-proline (B1679175) have been used to efficiently catalyze the formation of the benzimidazole ring system. nih.govresearchgate.netresearchgate.net This symbiotic relationship, where catalysts are used to create benzimidazoles which can then, in turn, be used as ligands in other catalytic systems, demonstrates the central role of this scaffold in modern organic chemistry.

Development of Chemical Probes and Tools for Mechanistic Studies in Chemical Biology

The benzimidazole scaffold is frequently employed in the design of chemical probes to investigate biological processes. The ability of benzimidazole derivatives to interact with biomacromolecules like proteins and nucleic acids makes them ideal for developing inhibitors, binders, and fluorescent tags for mechanistic studies in chemical biology. nih.gov

Derivatives of this compound can be functionalized to create such tools. For instance, the benzimidazole core is found in molecules designed to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, allowing researchers to study bacterial communication pathways. nih.gov It is also a key component of molecules that target human topoisomerase I, providing a means to probe the mechanisms of DNA replication and repair and to develop potential anticancer agents. acs.org

Bisbenzimidazole derivatives are well-known DNA minor groove-binding ligands. nih.gov These compounds are used to study DNA structure and recognition. The propanone group on this compound could be readily modified, for example, through reductive amination or by forming hydrazones, to attach fluorophores or other reporter groups, thereby creating sophisticated probes for visualizing cellular processes.

Table 2: Applications of Benzimidazole-Based Molecules as Chemical Probes

Biological Target/Process Application of Benzimidazole Probe Reference
Quorum Sensing (PqsR) Inhibition of bacterial virulence gene expression nih.gov
Human Topoisomerase I Probing DNA relaxation mechanisms acs.org

Structure-Property Relationship Studies in Chemical Design

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are fundamental to modern chemical design, enabling the optimization of a molecule's properties for a specific application. The this compound scaffold is an excellent platform for such studies due to its synthetic tractability and the significant impact that substituents can have on its biological and chemical properties.

Researchers systematically modify different parts of the benzimidazole molecule—the N-H of the imidazole (B134444), the benzene (B151609) ring, and the C2-substituent—to understand how these changes affect function. For example, in the development of inhibitors for the insulin-like growth factor 1-receptor (IGF-1R), installing amine-containing side chains at different positions on a 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one core was found to significantly improve potency. scienceopen.com

Similarly, a detailed SAR study on benzimidazole-based inhibitors of the PqsR protein revealed that the size of substituents on the benzimidazole ring was optimal for biological activity, with both smaller and larger groups leading to a decrease in potency. nih.gov These studies provide a rational basis for designing new molecules with enhanced activity, selectivity, or other desired properties, such as improved pharmacokinetics. nih.gov The findings from these investigations guide the development of new therapeutic agents and functional materials. nih.govscienceopen.comnih.gov

Future Research Directions and Unexplored Avenues for 1 1h Benzo D Imidazol 2 Yl Propan 1 One

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing 2-acylbenzimidazoles often involve harsh reaction conditions, such as the use of strong acids and high temperatures. nih.govnih.gov Future research should prioritize the development of green and sustainable synthetic routes to 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one.

Key research objectives in this area include:

Catalytic Systems: Exploration of novel catalysts, such as silica-supported periodic acid or ZnO nanoparticles, could offer milder reaction conditions and improved yields. nih.govnih.gov The development of recyclable catalysts would further enhance the sustainability of the synthesis. nih.gov

Green Solvents: A shift towards environmentally benign solvents, like water, or even solvent-free conditions under microwave irradiation, would significantly reduce the environmental impact of the synthesis process. researchgate.netelsevierpure.com

One-Pot Syntheses: Designing one-pot, multi-component reactions starting from readily available precursors like o-phenylenediamine (B120857) and derivatives of propanoic acid would improve efficiency by reducing the number of purification steps and minimizing waste. researchgate.net

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher purity, improved safety, and easier scalability of the synthesis.

Synthesis StrategyPotential AdvantageRelevant Precedent
Heterogeneous CatalysisEasy catalyst recovery and reuse, milder conditions.Use of Silica Supported Periodic Acid for 2-aryl benzimidazoles. nih.gov
Microwave-Assisted SynthesisReduced reaction times, often solvent-free. researchgate.netAcid-catalyzed, solvent-free synthesis of 2-arylbenzimidazoles. researchgate.net
Synthesis in WaterEnvironmentally friendly, safe, and inexpensive solvent.Synthesis of 2-arylbenzimidazoles in water. elsevierpure.com
One-Pot ReactionsIncreased efficiency, reduced waste.One-pot synthesis of benzimidazoles using ionic liquids. researchgate.net

Advanced Mechanistic Studies on Intramolecular and Intermolecular Reactivity

A deep understanding of the reaction mechanisms governing the reactivity of this compound is crucial for its effective utilization as a synthetic building block. The presence of a ketone group, an acidic N-H proton, and an aromatic system provides multiple reactive sites. biointerfaceresearch.com

Future mechanistic studies should focus on:

Tautomerism: A detailed investigation into the prototropic tautomerism of the benzimidazole (B57391) ring in this specific molecule, both in solution and in the solid state, using advanced NMR techniques and theoretical calculations. beilstein-journals.orgmdpi.com This would provide insights into its reactivity and intermolecular interactions.

Reaction Pathways: Elucidating the precise mechanisms of its condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, is essential for optimizing reaction conditions and controlling product selectivity. biointerfaceresearch.com This could involve kinetic studies, isotopic labeling, and computational modeling.

Unexpected Reactions: Investigating unexpected reaction outcomes, such as the formation of rearranged products, can lead to the discovery of novel chemical transformations. mdpi.com A thorough characterization of byproducts and intermediates is key.

Photophysical Properties: Exploring the photochemical reactivity of the molecule, as the benzimidazole nucleus is known to be photoactive. This could open up avenues for its use in photochemistry and materials science.

Innovative Strategies for Highly Selective Derivatization

The development of highly selective methods for the derivatization of this compound is paramount for creating diverse molecular libraries for biological screening and materials development.

Promising areas for future research include:

Site-Selective C-H Functionalization: Developing catalytic methods for the direct and selective functionalization of the C-H bonds of the benzene (B151609) ring. This would provide a more atom-economical approach to substituted derivatives compared to traditional methods requiring pre-functionalized starting materials.

N-alkylation vs. N-acylation: A systematic study to achieve selective N-alkylation or N-acylation at the imidazole (B134444) nitrogen. This would allow for fine-tuning the electronic and steric properties of the molecule.

Carbonyl Group Transformations: Exploring a wider range of transformations of the propanone side chain, beyond simple condensation reactions, to introduce diverse functional groups and build complex heterocyclic systems. biointerfaceresearch.com

Oxidant-Controlled Reactions: Utilizing oxidant-switchable strategies to control the outcome of reactions, for example, to achieve selective amination or acetoxylation at different positions. nih.gov

Derivatization StrategyTarget SitePotential Outcome
C-H ActivationBenzene ring (C4, C5, C6, C7)Introduction of various functional groups without pre-activation.
Selective N-FunctionalizationImidazole Nitrogen (N1)Modulation of solubility, and biological activity.
Side-Chain ModificationPropanone groupSynthesis of novel heterocyclic systems. biointerfaceresearch.com
Oxidant-Switchable SynthesisMultiple sitesAccess to different product classes from the same starting material. nih.gov

Integrated Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery of new applications for this compound and its derivatives. mdpi.comnih.govnih.gov

Future research should leverage this integrated approach to:

Predictive Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict the reactivity, spectral properties, and conformational preferences of the molecule and its derivatives. nih.govbeilstein-journals.org This can guide experimental design and help in the interpretation of results.

Structure-Based Drug Design: Using molecular docking and molecular dynamics simulations to design novel derivatives that can selectively bind to specific biological targets, such as enzymes or receptors. nih.govnih.govnih.gov This is particularly relevant given the broad bioactivity of the benzimidazole scaffold. scispace.com

In Silico Screening: Creating virtual libraries of derivatives and using computational tools to screen them for desired properties, such as ADME/Tox profiles, before committing to their synthesis. nih.gov

Spectroscopic Correlation: Combining experimental spectroscopic data (NMR, IR, MS) with theoretical calculations to gain a deeper understanding of the electronic structure and bonding in the molecule and its reaction products. beilstein-journals.orgmdpi.comnih.gov

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound as a versatile building block for the creation of novel compounds with valuable applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 1-(1H-Benzo[d]imidazol-2-yl)propan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions or Mannich base formation . For example:

  • Condensation with aldehydes : 2-Acetylbenzimidazole reacts with aromatic aldehydes in ethanol/water under basic conditions (e.g., 10% NaOH) to form α,β-unsaturated ketone derivatives .
  • Mannich reaction : 3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one reacts with formaldehyde and amines in ethanol under reflux to generate Mannich base derivatives (e.g., 3a: 1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one) .

Q. Key variables affecting yield :

ParameterTypical RangeImpact on Yield
SolventEthanol, dioxanePolar aprotic solvents improve cyclization
TemperatureReflux (70–100°C)Higher temps reduce side reactions
CatalystK₂CO₃, NaOHBase catalysts enhance nucleophilicity
Reaction Time4–16 hoursExtended time improves completion

Q. How is the purity of this compound validated after synthesis?

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl at ~200 ppm) .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 215 for the parent compound) and fragmentation patterns .
  • Elemental analysis : Deviations ≤ ±0.4% from theoretical C/H/N values validate purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole ring) affect biological activity?

  • Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance DNA gyrase inhibition .
  • Anticancer potential : Hybridization with oxadiazole rings improves topoisomerase IIα inhibition (e.g., IC₅₀ = 2.1 µM for compound 4d) .
  • Enzyme inhibition : Mannich bases with dimethylamino groups show α-glucosidase inhibition (IC₅₀ = 8.3 µM) due to enhanced hydrogen bonding .

Q. Example SAR Table :

CompoundSubstituentActivity (IC₅₀)Target
4d 5-Me-oxadiazole2.1 µMTopoisomerase IIα
3a N,N-dimethylamino8.3 µMα-Glucosidase
5a Phenylpropenone12.5 µMCytochrome P450

Q. What computational methods are used to predict pharmacokinetic properties of derivatives?

  • Molinspiration analysis : Predicts Lipinski’s rule compliance (e.g., molecular weight <500 Da, H-bond donors ≤5) .
  • Topological polar surface area (TPSA) : Values <140 Ų correlate with oral bioavailability .
  • Molecular docking (AutoDock Vina) : Identifies binding modes with targets like EGFR kinase (binding energy ≤ -9.2 kcal/mol) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
  • ADME profiling : Measure logP (octanol-water partition coefficient) to predict membrane permeability. Derivatives with logP 2.5–3.5 show balanced absorption .
  • Dose-response recalibration : Adjust in vitro IC₅₀ values using plasma protein binding corrections (e.g., fu = 0.1 for highly bound compounds) .

Q. What crystallization techniques are optimal for X-ray diffraction studies of this compound?

  • Slow evaporation : Use ethanol/water (1:1) at 4°C to grow single crystals .
  • SHELXL refinement : Resolve disorder in benzimidazole rings with isotropic displacement parameters .
  • Key crystallographic data :
    • Space group: P2₁/c
    • Unit cell dimensions: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å .

Q. How does the compound interact with DNA or enzymes at the molecular level?

  • Groove binding : Benzimidazole moieties intercalate into DNA minor grooves, confirmed by fluorescence quenching (Ksv = 1.2 × 10⁴ M⁻¹) .
  • Hydrogen bonding : The carbonyl group forms H-bonds with His64 in α-glucosidase (distance = 2.8 Å) .
  • Metal coordination : Ru(II) complexes (e.g., [Ru(bpbp)(pydic)]) catalyze oxidation reactions via oxo-metal intermediates .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition while others show negligible activity?

  • Substituent effects : Electron-donating groups (e.g., -OCH₃) reduce steric hindrance in enzyme active sites .
  • Assay variability : Differences in enzyme sources (e.g., yeast vs. rat intestinal α-glucosidase) impact IC₅₀ values .
  • Redox interference : Thiol-containing derivatives may form disulfide bonds, altering activity .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (pilot-scale yield: 78% vs. batch 52%) .
  • Catalyst optimization : Ru(II) complexes improve gram-scale oxidation efficiency (TON = 1,200) .
  • Recrystallization solvents : Ethanol/acetone (3:1) increases purity to >99% .

Q. How are patent claims for therapeutic applications supported by preclinical data?

  • In vivo models : Derivatives show tumor regression in xenograft mice (TGI = 67% at 50 mg/kg) .
  • Mechanistic studies : Transcriptomic profiling confirms MAPK pathway inhibition (p-ERK downregulation) .
  • Toxicology : LD₅₀ > 500 mg/kg in rats supports safety .

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